(5-Amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone
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Overview
Description
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone is an organic compound belonging to the class of benzoylpyrazoles. These compounds are characterized by a benzoyl group substituted with a pyrazole ring. The presence of both amino and iodo substituents on the phenyl rings makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Amination: The pyrazole ring is then aminated using ammonia or an amine source.
Iodination: The phenyl ring is iodinated using iodine or an iodinating agent like N-iodosuccinimide (NIS).
Coupling: The final step involves coupling the aminopyrazole with the iodophenyl group using a coupling reagent like palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodo group can be reduced to form the corresponding phenyl derivative.
Substitution: The iodo group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in various catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Protein Binding: Can bind to proteins and alter their function.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in various diseases.
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection.
Industry
Material Science: Used in the synthesis of novel materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the iodo group can participate in halogen bonding. These interactions can alter the function of the target proteins and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-1-phenyl-1H-pyrazol-4-YL)(p-tolyl)methanone
- (5-Amino-1-phenyl-1H-pyrazol-4-YL)(phenyl)methanone
- (5-Amino-1-phenyl-1H-pyrazol-4-YL)(4-fluorophenyl)methanone
Uniqueness
The presence of the iodo group in (5-Amino-1-phenyl-1H-pyrazol-4-YL)(3-iodophenyl)methanone makes it unique compared to its analogs. The iodo group can participate in unique halogen bonding interactions, which can enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H12IN3O |
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Molecular Weight |
389.19 g/mol |
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-(3-iodophenyl)methanone |
InChI |
InChI=1S/C16H12IN3O/c17-12-6-4-5-11(9-12)15(21)14-10-19-20(16(14)18)13-7-2-1-3-8-13/h1-10H,18H2 |
InChI Key |
UWRPGKXRMGNTLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC(=CC=C3)I)N |
Origin of Product |
United States |
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